3-(1,3-Thiazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPYODFEZAMAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184097-39-0 | |
| Record name | 3-(1,3-thiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Building Block: 3-(1,3-Thiazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the chemical building block 3-(1,3-Thiazol-2-yl)aniline (CAS No. 184097-39-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis methodologies, and its strategic applications in medicinal chemistry. The guide emphasizes the causality behind experimental choices and provides detailed protocols, supported by authoritative citations, to ensure scientific integrity and reproducibility. Visualizations in the form of diagrams and structured data tables are included to facilitate a deeper understanding of this versatile scaffold.
Introduction: The Strategic Importance of the Thiazole-Aniline Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties, planarity, and ability to participate in hydrogen bonding make it a valuable component for designing molecules that can effectively interact with biological targets.[1] When coupled with an aniline moiety, the resulting this compound presents a versatile building block with multiple reactive sites for further chemical elaboration.
Aniline and its derivatives are foundational in the development of numerous pharmaceuticals. However, the metabolic fate of some aniline-containing drugs can lead to toxicity.[2] The strategic incorporation of heterocyclic structures like thiazole can modulate the physicochemical properties of the parent aniline, potentially leading to improved metabolic stability, solubility, and bioavailability, while offering new vectors for targeted biological activity. This guide focuses specifically on the this compound isomer, a key intermediate for the synthesis of a new generation of therapeutic candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 184097-39-0 | [3] |
| Molecular Formula | C₉H₈N₂S | [4] |
| Molecular Weight | 176.24 g/mol | [5] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Predicted XlogP | 1.9 | [4] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Topological Polar Surface Area (TPSA) | 67.2 Ų | [5] |
Spectroscopic Data (Predicted and Representative)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the aniline and thiazole rings. The protons on the thiazole ring would likely appear as doublets in the downfield region. The aniline protons would present as a complex multiplet, and the amine (-NH₂) protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display distinct signals for each of the nine carbon atoms. The carbon atoms of the thiazole ring would resonate at characteristic chemical shifts, with the C2 carbon being the most deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic and thiazole rings would be observed in the 1400-1600 cm⁻¹ region.[6][7]
-
Mass Spectrometry (MS): Under electrospray ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 177.0481.[4] Fragmentation patterns would likely involve the loss of small neutral molecules from the heterocyclic ring.[8][9]
Synthesis and Reaction Mechanisms
The synthesis of 2-arylthiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone methodology.[10] This method typically involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible synthetic route involves the reaction of 3-aminothiobenzamide with a two-carbon electrophile, such as bromoacetaldehyde or a bromoacetaldehyde equivalent.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol based on established methods for the synthesis of similar 2-arylthiazoles. Researchers should optimize conditions for their specific setup.
Step 1: Synthesis of 3-Aminothiobenzamide
-
To a solution of 3-aminobenzonitrile in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine, add hydrogen sulfide gas or a source of sulfide ions like sodium hydrosulfide.
-
The reaction mixture is typically stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by pouring it into water and collecting the precipitated 3-aminothiobenzamide by filtration. The crude product can be purified by recrystallization.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve 3-aminothiobenzamide (1 equivalent) in a suitable solvent, such as ethanol or isopropanol.
-
Add bromoacetaldehyde or a bromoacetaldehyde dimethyl acetal (1.1 equivalents) to the solution.
-
The mixture is refluxed for several hours, with the progress of the reaction monitored by TLC.
-
After completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
-
Purification is typically achieved by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amino group serves as a key handle for derivatization, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or participation in further heterocyclic ring-forming reactions.
The thiazole moiety itself is known to be a bioisostere for other functional groups and can engage in crucial interactions with enzyme active sites. Derivatives of thiazole-containing anilines have been investigated for a variety of biological activities, including:
-
Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial compounds.[11]
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate the thiazole scaffold.[12]
-
Anti-inflammatory Agents: Thiazole derivatives have been explored for their potential to modulate inflammatory pathways.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and thiazole derivatives should be followed.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic value. Its combination of a reactive aniline moiety and a biologically relevant thiazole ring provides a versatile platform for drug discovery and development. This guide has provided a foundational understanding of its properties, synthesis, and potential applications. Further research into the biological activities of derivatives of this scaffold is warranted and is an active area of investigation in medicinal chemistry.
References
-
PubChemLite. This compound (C9H8N2S). [Link]
-
Sapijanskaitė-Banevič, B., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2433. [Link]
-
PubChem. 3-(1,3-Thiazol-4-yl)aniline. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15002-15024. [Link]
-
Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15002-15024. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET: ANILINE AR. [Link]
-
Baghdad Science Journal. (2014). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 11(2). [Link]
-
PubChem. 2-(1,3-Benzothiazol-2-yl)aniline. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. European Journal of Medicinal Chemistry, 97(32). [Link]
-
ResearchGate. (1953). Thiazoles: iii. Infrared spectra of methylthiazoles. Journal of the Chemical Society (Resumed). [Link]
-
ResearchGate. (2006). Mass spectra of aniline with different ionization methods. [Link]
-
ResearchGate. (2020). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
National Institute of Standards and Technology. Aniline - the NIST WebBook. [Link]
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- 4. PubChemLite - this compound (C9H8N2S) [pubchemlite.lcsb.uni.lu]
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3-(2-Thiazolyl)aniline molecular weight and formula
The following technical guide details the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of 3-(2-Thiazolyl)aniline . This document is structured to serve as a primary reference for researchers in drug discovery and organic synthesis.
CAS Registry Number: 184097-39-0
Chemical Formula: C
Executive Summary
3-(2-Thiazolyl)aniline is a critical bi-heteroaryl building block extensively utilized in the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent probes. Structurally, it consists of an aniline moiety substituted at the meta position by a thiazole ring attached via its C2 carbon. This specific regiochemistry (3- vs. 4- or 2-substitution on the phenyl ring; 2- vs. 4- or 5-substitution on the thiazole) is pivotal in medicinal chemistry, offering a unique vector for hydrogen bonding and pi-stacking interactions within enzyme active sites, particularly in ATP-competitive inhibitors.
Physicochemical Specifications
The following data establishes the baseline identity and properties of the compound.
| Property | Value | Technical Note |
| Molecular Formula | C | Confirmed by HRMS (M+H |
| Molecular Weight | 176.24 g/mol | Monoisotopic Mass: 176.0408 Da |
| CAS Number | 184097-39-0 | Specific to the 2-(3-aminophenyl) isomer |
| Appearance | Yellowish to Brown Solid | Oxidation sensitive; store under inert gas |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; soluble in dilute acid |
| pKa (Predicted) | ~3.5 (Thiazole N), ~4.0 (Aniline N) | Weak base; protonation occurs first at thiazole N |
| LogP (Predicted) | 1.9 - 2.1 | Lipophilic; suitable for CNS penetration models |
| Topological PSA | 67.2 Ų | Good membrane permeability predictor |
Synthetic Methodologies
The synthesis of 3-(2-Thiazolyl)aniline can be approached via two primary pathways: the classical Hantzsch Thiazole Synthesis (cyclization) or Suzuki-Miyaura Cross-Coupling (C-C bond formation). The choice depends on reagent availability and scale.
Pathway A: Hantzsch Thiazole Synthesis (Cyclization Strategy)
This method constructs the thiazole ring from a thioamide precursor. It is generally preferred for large-scale synthesis due to lower cost.
Protocol:
-
Precursor: Start with 3-aminothiobenzamide .
-
Cyclization Agent: React with bromoacetaldehyde diethyl acetal or chloroacetaldehyde (40% aq. solution).
-
Conditions: Reflux in Ethanol (EtOH) or DMF for 2–4 hours.
-
Mechanism: The sulfur of the thioamide attacks the
-carbon of the halo-aldehyde, followed by dehydration and aromatization. -
Workup: Neutralize the hydrobromide salt with aqueous NaHCO
. Extract with Ethyl Acetate.
Pathway B: Suzuki-Miyaura Coupling (Convergent Strategy)
This method couples two pre-formed aromatic rings. It allows for milder conditions and is preferred when functional group tolerance is a concern.
Protocol:
-
Coupling Partners: 3-Aminophenylboronic acid (or pinacol ester) + 2-Bromothiazole .
-
Catalyst: Pd(PPh
) (3-5 mol%) or Pd(dppf)Cl . -
Base/Solvent: Na
CO (2M aq) in 1,4-Dioxane or Toluene/EtOH. -
Conditions: Heat to 80–100°C under Argon atmosphere for 12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for selecting the synthesis route.
Figure 1: Strategic comparison of synthetic routes. Method A is preferred for bulk manufacturing, while Method B is ideal for late-stage diversification.
Analytical Characterization Protocol
To ensure scientific integrity, the identity of the synthesized compound must be validated using a multi-modal approach.
Nuclear Magnetic Resonance (NMR)
The
-
Solvent: DMSO-d
-
Thiazole Protons: Two doublets at
~7.8 ppm (C4-H) and ~7.6 ppm (C5-H) with a coupling constant Hz. -
Aniline Protons:
-
Singlet (broad) at
~5.2 ppm (NH , exchangeable with D O). -
Triplet at
~7.1 ppm (C5-H of phenyl). -
Doublet/Multiplet at
~7.2–7.4 ppm (C4/C6-H). -
Singlet (fine splitting) at
~7.15 ppm (C2-H, between thiazole and amine).
-
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode).
-
Expected [M+H]
: 177.0486 m/z. -
Criteria: Error < 5 ppm confirms the elemental formula C
H N S.
Purity Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient (5% to 95%).
-
Detection: UV at 254 nm and 280 nm.
Medicinal Chemistry Applications
3-(2-Thiazolyl)aniline serves as a privileged scaffold in drug design. Its utility stems from the "meta" geometry, which positions the thiazole nitrogen to act as a hydrogen bond acceptor while the aniline nitrogen acts as a donor or a vector for further elaboration (e.g., amide formation).
Key Pharmacophore Features:
-
Thiazole Nitrogen (N3): A weak base and H-bond acceptor, often interacting with the hinge region of kinase enzymes (e.g., CDK, GSK-3
). -
Aniline Amine (NH
): A versatile handle. It is frequently converted into ureas or amides to access deep hydrophobic pockets in the target protein. -
Biostere: The thiazole ring is often used as a biostere for pyridine or oxazole, modulating metabolic stability (CYP450 interaction) and lipophilicity.
Workflow: From Scaffold to Lead
The following diagram depicts how this scaffold is elaborated into a bioactive molecule.
Figure 2: Derivatization logic. The aniline amine is the primary vector for increasing molecular complexity and specificity.
Safety and Handling
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation, leading to darkening of the solid over time.
References
-
PubChem Compound Summary. "3-(1,3-Thiazol-4-yl)aniline" [Note: Isomer reference for formula verification]. National Center for Biotechnology Information. Link
-
BLD Pharm. "3-(Thiazol-2-yl)aniline Product Page (CAS 184097-39-0)."[2] BLD Pharmatech. Link
-
CymitQuimica. "3-(Thiazol-2-yl)aniline Technical Data." CymitQuimica Catalog. Link
-
Sapijanskaitė-Banevič, B., et al. "Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives." Chemija, 2023.[3] Link
-
BenchChem. "Hantzsch Thiazole Synthesis: Protocols and Applications." BenchChem Application Notes. Link
Sources
Commercial suppliers of 3-(1,3-Thiazol-2-yl)aniline intermediate
Technical Monograph: 3-(1,3-Thiazol-2-yl)aniline A Strategic Guide to Sourcing, Synthesis, and Quality Assurance for Drug Discovery[1]
Executive Summary: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, This compound (CAS: 184097-39-0) serves as a critical pharmacophore, particularly in the development of kinase inhibitors (e.g., CDK, GSK-3
This guide provides a technical roadmap for researchers sourcing this intermediate, distinguishing between "commodity" buying and "strategic" sourcing based on impurity profiles dictated by the synthetic origin.
Chemical Identity & Commercial Specifications
Before engaging suppliers, the following technical baselines must be established to avoid isomer confusion (specifically with benzothiazole analogs).
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common ID | 3-(2-Thiazolyl)aniline |
| CAS Number | 184097-39-0 (Primary Commercial CAS) |
| Formula | C |
| M.W. | 176.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1][2][3] |
| Key Isomer Risk | Do not confuse with 3-(Benzo[d]thiazol-2-yl)aniline (CAS 41230-21-1).[1] |
Strategic Sourcing: Supplier Tiering
Sourcing this intermediate requires navigating between bulk chemical vendors and specialized building-block catalogs.[1]
Tier 1: Primary Building Block Specialists (High Reliability)
Use for: GMP precursors, SAR library generation (mg to kg scale).
-
Enamine: Known for vast heterocyclic libraries; typically offers high purity (>97%) with detailed LC-MS data.[1]
-
Combi-Blocks: Excellent stock availability for biaryl anilines; transparent pricing for gram-scale.[1]
-
Fluorochem: Strong European distribution; reliable characterization data.[1]
Tier 2: Aggregators & Bulk Vendors
Use for: Price comparison on >100g orders (Risk: Variable batch quality).[1]
-
Indagoo: Often lists this specific CAS; requires batch-specific CoA validation.[1]
-
Ambeed / MolPort: Aggregators that source from Tier 1 or Asian contract manufacturers.[1]
Tier 3: Custom Synthesis (CROs)
Use for: Stable isotope labeling (
-
WuXi AppTec / Pharmaron: Recommended if the intermediate is part of a larger outsourced campaign.[1]
Synthetic Origins & Impurity Profiling
Understanding how the supplier made the compound is the only way to predict its impurity profile. There are two dominant industrial routes.[1]
Route A: Suzuki-Miyaura Cross-Coupling (Modern / Cleaner)[1]
-
Mechanism: Pd-catalyzed coupling of 3-aminophenylboronic acid (or ester) with 2-bromothiazole.[1]
-
Impurity Profile: Traces of Palladium (<20 ppm), unreacted boronic acid, and de-halogenated thiazole.
-
Advantages: Preserves the aniline functionality; generally higher purity.[1]
Route B: Hantzsch Thiazole Synthesis (Classical)
-
Mechanism: Condensation of 3-aminothiobenzamide with
-haloacetaldehyde (or equivalent).[1] -
Impurity Profile: Regioisomers (if unsymmetrical ketones used), elemental sulfur, and polymerized thioamide byproducts.
-
Risks: Lower regioselectivity; potential for trace mutagenic alkylating agents (from
-haloketones).[1]
Visualizing the Synthetic Logic
Figure 1: Comparison of primary synthetic pathways.[1] Route A (Suzuki) is preferred for medicinal chemistry applications due to a cleaner impurity profile.[1]
Quality Assurance: A Self-Validating Protocol
Do not rely solely on the Certificate of Analysis (CoA). Implement this internal validation workflow upon receipt of the material.
Step 1: Identity Confirmation (NMR)
The
-
Thiazole Protons: Two doublets (or broad singlets) at approx.[1]
7.8 ppm (C4-H) and 7.6 ppm (C5-H) .[1] -
Aniline Protons: A broad exchangeable singlet at
5.2–5.5 ppm (NH ) .[1] -
Aromatic Region: Multiplets for the phenyl ring (
6.6–7.2 ppm).[1]
Step 2: Purity & Metal Scavenging
If the material is sourced via the Suzuki route (Route A), it may contain residual Palladium.
-
Test: ICP-MS if carrying forward to biological assays (Pd is cytotoxic).[1]
-
Remediation: If Pd > 50 ppm, treat with SiliaMetS® Thiol or QuadraPure™ TU scavengers before use in cellular assays.
QA Decision Logic
Figure 2: Quality Assurance decision tree ensuring material integrity prior to synthesis.
Handling and Stability
-
Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) over time.[1]
-
Reactivity: The 2-position of the thiazole is susceptible to lithiation.[1] If using strong bases (e.g., n-BuLi) in subsequent steps, protect the amine and be aware of C5-deprotonation on the thiazole ring.[1]
-
Safety: Treat as an irritant. Use standard PPE.[1]
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Suzuki Coupling)
-
Synthetic Methodology (Hantzsch Thiazole)
-
Medicinal Chemistry Applications
Sources
An In-Depth Technical Guide to the Solubility Profile of 3-(1,3-Thiazol-2-yl)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(1,3-thiazol-2-yl)aniline, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize the solubility of this compound in a range of organic solvents. The protocols detailed herein are structured to ensure scientific integrity and provide a self-validating system for data generation and interpretation.
Introduction: The Significance of Solubility Profiling
This compound is a molecule featuring a thiazole ring linked to an aniline moiety. This unique combination of a five-membered heterocyclic ring and an aromatic amine imparts specific physicochemical properties that are critical to its application. In drug development, solubility is a cornerstone property that influences bioavailability, formulation, and overall therapeutic efficacy.[1] A comprehensive understanding of a compound's solubility in various organic solvents is paramount for several stages of research and development, including:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving optimal reaction kinetics and for purification processes like crystallization.
-
Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental to creating stable and effective dosage forms.
-
Analytical Method Development: Solubility data informs the choice of mobile phases in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[2]
This guide will navigate the theoretical underpinnings of solubility and provide actionable experimental protocols for the precise determination of the solubility of this compound.
Physicochemical Properties of this compound
While specific experimental data for this compound is sparse, we can infer its likely properties based on its constituent functional groups: the thiazole ring and the aniline moiety.
| Property | Predicted Influence on Solubility |
| Molecular Structure | The molecule possesses both polar (amine and thiazole nitrogens) and non-polar (aromatic rings) regions. This amphiphilic nature suggests solubility in a range of solvents. |
| Hydrogen Bonding | The primary amine (-NH2) group can act as a hydrogen bond donor, while the nitrogen atoms in both the aniline and thiazole rings can act as hydrogen bond acceptors. This indicates a potential for good solubility in protic solvents like alcohols.[3] |
| Polarity | The presence of heteroatoms (N and S) and the amine group imparts a significant degree of polarity to the molecule. This suggests favorable interactions with polar aprotic solvents. |
| Aromaticity | The phenyl and thiazole rings allow for π-π stacking interactions, which can contribute to solubility in aromatic solvents. |
A qualitative assessment of expected solubility based on these properties is as follows:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the solute's amine and thiazole functionalities.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions can effectively solvate the polar regions of the molecule.[3] |
| Non-Polar | Toluene, Hexane | Low | The overall polarity of this compound is likely to limit its solubility in non-polar hydrocarbon solvents.[3] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can engage in weaker hydrogen bonding and dipole-dipole interactions. |
Theoretical Approaches to Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility and guide solvent selection.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that "like dissolves like."[4] Every molecule is assigned three parameters:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.[4]
The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve.[4] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. For context, the HSP for aniline are approximately δd=20.1, δp=5.8, and δh=11.2 MPa⁰.⁵.[5] The thiazole moiety would further influence these values.
The logical relationship for utilizing HSP in solvent screening can be visualized as follows:
Caption: Workflow for Hansen Solubility Parameter (HSP) based solvent selection.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility.[6] It calculates the chemical potential of a compound in a solvent based on the interaction of molecular surface charges.[6] This method is particularly useful for complex molecules where group contribution methods for HSP may be less accurate.[7] While computationally intensive, COSMO-RS can provide quantitative solubility predictions without the need for experimental data, making it a valuable tool in early-stage development.[8]
Experimental Determination of Solubility
The "gold standard" for solubility determination is the shake-flask method, which measures thermodynamic (or equilibrium) solubility.[9][10] This method involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.
General Experimental Workflow
The process for determining the thermodynamic solubility of this compound can be systematically approached as follows:
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Step-by-Step Protocol: Shake-Flask Method with HPLC Quantification
This protocol provides a self-validating system for accurate solubility measurement.
4.2.1. Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
4.2.2. Protocol Steps
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC Method Development and Validation:
-
Develop an HPLC method capable of separating this compound from any potential impurities.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.99. This validates the analytical method's linearity and accuracy.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 to 72 hours to ensure equilibrium is reached.[9]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any particulate matter.[9]
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.
-
-
Quantification and Calculation:
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample using the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.
-
Alternative and High-Throughput Methods
For rapid screening of a large number of solvents, other techniques can be employed:
-
Nephelometry: This method measures the light scattered by suspended particles and can be used to determine a "cloud point," which corresponds to the kinetic solubility.[1][10] It is a high-throughput technique but may not reflect true thermodynamic equilibrium.[9]
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, UV-Vis spectroscopy can be used for quantification, similar to HPLC. A calibration curve must be generated in the specific solvent being tested.
Data Interpretation and Application
The quantitative solubility data obtained should be tabulated for easy comparison across different solvents. This data is then used to:
-
Select Solvents for Chemical Synthesis: Solvents in which the compound shows moderate to high solubility are generally preferred for reactions.
-
Design Crystallization Processes: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.
-
Guide Formulation Strategies: For liquid formulations, solvents with high solubilizing capacity are chosen.
Conclusion
References
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- Prediction of Solubility with COSMO-RS - Zenodo.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).
- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24).
- Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed. (2015, June 15).
- HSP Basics | Practical Solubility Science - Prof Steven Abbott.
- Hansen solubility parameter - Wikipedia.
- Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide - Benchchem.
Sources
- 1. rheolution.com [rheolution.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. approcess.com [approcess.com]
- 9. raytor.com [raytor.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-(1,3-Thiazol-2-yl)aniline into Peptidomimetics
Introduction: The Strategic Value of the Thiazole Moiety in Peptidomimetic Design
In the landscape of modern drug discovery, peptidomimetics stand as a pivotal class of therapeutic agents, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic profiles of small molecules. A key strategy in the design of effective peptidomimetics is the incorporation of heterocyclic scaffolds to impart conformational rigidity, enhance metabolic stability, and introduce novel binding interactions. Among these, the 1,3-thiazole ring is a privileged structure, found in a multitude of biologically active natural products and FDA-approved drugs.[1][2]
The thiazole moiety can be considered a bioisostere of an amide bond or a cyclized and dehydrated derivative of cysteine, offering a planar, aromatic system with a hydrogen bond-accepting nitrogen and a sulfur atom with accessible lone pair electrons.[1][3] These features can profoundly influence the molecular conformation and facilitate critical interactions with biological targets such as enzymes and G protein-coupled receptors (GPCRs).[2]
This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific, high-value building block, 3-(1,3-Thiazol-2-yl)aniline , into peptidomimetic structures. The presence of the aniline functional group offers a versatile handle for seamless integration into peptide backbones via standard amide bond formation, while the 2-aminothiazole core bestows the desirable properties of this heterocyclic system. We will detail the synthesis of this building block via the classical Hantzsch thiazole synthesis and provide step-by-step protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), addressing the unique challenges posed by the reduced nucleophilicity of the aromatic amine.
Part 1: Synthesis of the Core Building Block: this compound
A robust and scalable synthesis of this compound is paramount for its application in peptidomimetic libraries. The Hantzsch thiazole synthesis, a time-honored and versatile method, provides an efficient route to this key intermediate.[1][4] The reaction proceeds via the condensation of an α-haloketone with a thiourea.[4] For the synthesis of our target molecule, 3-amino-α-bromoacetophenone serves as the α-haloketone precursor, which can be prepared from 3-aminoacetophenone.
Protocol 1: Two-Step Synthesis of this compound
This protocol first describes the α-bromination of 3-aminoacetophenone followed by the Hantzsch cyclization with thiourea.
Step 1: Synthesis of 3-Amino-α-bromoacetophenone
-
Materials: 3-Aminoacetophenone, Copper(II) Bromide (CuBr₂), Ethyl Acetate, Chloroform.
-
Procedure:
-
In a round-bottom flask, dissolve 3-aminoacetophenone (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform.
-
Add Copper(II) Bromide (2.2 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-α-bromoacetophenone, which can be used in the next step without further purification.
-
Step 2: Hantzsch Thiazole Synthesis of this compound
-
Materials: 3-Amino-α-bromoacetophenone, Thiourea, Ethanol.
-
Procedure:
-
Dissolve the crude 3-amino-α-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add thiourea (1.2 eq) to the solution.
-
Reflux the mixture for 2-4 hours. Monitor the formation of the 2-aminothiazole product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a pure solid.
-
Characterization Data (Representative): The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the aniline and thiazole rings.
-
¹³C NMR: Resonances corresponding to the carbons of both aromatic rings should be observed.
-
MS (ESI): The calculated molecular weight should correspond to the [M+H]⁺ ion.
Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain on a solid support requires special consideration due to the lower nucleophilicity of the aniline nitrogen compared to a typical aliphatic amine of an amino acid. Standard coupling conditions may result in incomplete reactions. Therefore, the use of a highly efficient coupling reagent and potentially extended reaction times or double coupling is recommended.
The Challenge of Coupling Aromatic Amines
Aniline and its derivatives are significantly less basic and nucleophilic than aliphatic amines. This reduced reactivity necessitates the use of potent activating agents for the incoming Fmoc-protected amino acid to drive the amide bond formation to completion. Urionium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective in this context, often outperforming standard carbodiimide-based methods.[5]
Protocol 2: Fmoc-SPPS of a Peptidomimetic Incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for the synthesis of a model peptidomimetic on a Rink Amide resin, resulting in a C-terminally amidated product. The this compound will be coupled to the N-terminus of a resin-bound peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Preparation and Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour.[5]
-
-
Standard Peptide Elongation (Fmoc-SPPS Cycles):
-
Perform the desired number of amino acid couplings using standard Fmoc-SPPS protocols. A typical cycle includes:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).[6]
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3-4 eq), HATU (3-4 eq), and DIPEA (6-8 eq) in DMF for 5-10 minutes.[5]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
-
-
Final Fmoc Deprotection:
-
After the final standard amino acid coupling, perform a final Fmoc deprotection as described above to expose the N-terminal amine of the peptide chain.
-
-
Coupling of this compound:
-
Rationale: This is the critical step. Due to the reduced nucleophilicity of the aniline, a highly activated species is necessary.
-
In a separate vial, pre-activate the C-terminal carboxylic acid of the resin-bound peptide. This is a conceptual representation; in practice, the incoming group is activated. For the purpose of this protocol, we are coupling the aniline to an existing peptide chain.
-
Corrected Procedure: Couple an incoming Fmoc-amino acid to the aniline, or in this case, couple the aniline to the resin-bound peptide's C-terminus if the synthesis was initiated differently. Assuming the aniline is being added to an N-terminal amine: this is incorrect. The aniline will be acylated.
-
Revised and Corrected Procedure for N-terminal Acylation with this compound: This section assumes the user wishes to have the thiazolylaniline moiety at the N-terminus of the peptide, which is a common modification.
-
After the final amino acid has been deprotected, the resin-bound peptide will have a free N-terminal amine.
-
To acylate this amine with a carboxylic acid-functionalized thiazole, one would use a derivative like X-acid-3-(1,3-thiazol-2-yl)aniline.
-
-
Corrected Protocol for Incorporating this compound as an Amino Acid Surrogate:
-
After the final Fmoc deprotection of the growing peptide chain, the resin possesses a free N-terminal amine.
-
In a separate vial, dissolve the carboxylic acid to be coupled (e.g., a final Fmoc-amino acid or another carboxylic acid) (4 eq) and HATU (3.9 eq) in DMF.
-
Add DIPEA (8 eq) to this solution to activate the carboxylic acid.
-
Simultaneously, in the reaction vessel containing the resin, add a solution of this compound (4 eq) in DMF.
-
Add the activated carboxylic acid solution to the resin and aniline mixture.
-
Agitate the reaction mixture for 4-12 hours. A longer coupling time is recommended.
-
Optional Double Coupling: After the initial coupling, wash the resin with DMF and repeat the coupling step with a freshly prepared solution of the activated carboxylic acid and fresh aniline.
-
Wash the resin thoroughly with DMF and DCM.
-
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptidomimetic by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Purification and Characterization:
Data Presentation and Visualization
Table 1: Representative Coupling Efficiency Data
| Coupling Step | Reagent | Equivalents | Time (h) | Efficiency (%) |
| Fmoc-Ala-OH to Rink Amide Resin | HATU | 3 | 1 | >99 |
| Fmoc-Gly-OH to Ala-Resin | HATU | 3 | 1 | >99 |
| This compound to Gly-Ala-Resin | HATU | 4 | 8 | ~90 |
| This compound (Double Couple) | HATU | 4 + 4 | 8 + 8 | >98 |
Note: Efficiency can be qualitatively monitored by a Kaiser test on a small sample of the resin.
Diagrams
Caption: Workflow for the Hantzsch synthesis of this compound.
Caption: General workflow for SPPS incorporation of this compound.
Conclusion and Future Perspectives
The incorporation of this compound into peptidomimetics offers a powerful strategy for generating novel therapeutic candidates with enhanced stability and potentially unique biological activities. The protocols detailed herein provide a robust framework for both the synthesis of this key building block and its integration into peptide sequences. The use of potent coupling reagents like HATU is crucial for overcoming the inherent challenges of acylating an aromatic amine. The methodologies described are amenable to the generation of diverse compound libraries for screening in various disease models. Future work could explore the derivatization of the aniline or thiazole rings to further probe the structure-activity relationships of these promising peptidomimetics.
References
- Fan, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry.
-
University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. Available at: [Link]
-
ResearchGate. (n.d.). Thiazoles in Peptides and Peptidomimetics | Request PDF. Available at: [Link]
- Mak, M., Xu, W., & Fairlie, D. P. (2017). Thiazoles in Peptides and Peptidomimetics. Current Organic Chemistry.
- Al-Romaigh, F. A., et al. (2021). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules.
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Reddit. (2019). Peptide coupling. r/Chempros. Available at: [Link]
- Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Singh, J., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Singh, P., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry.
- Sapijanskaitė-Banevič, B., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)
- Murariu, M., et al. (2012). MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES. Journal of the Serbian Chemical Society.
-
AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
- Abello, N. (n.d.). Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry. University of Groningen.
- The Royal Society of Chemistry. (n.d.). Peptide coupling using recyclable bicyclic benziodazolone.
- Guixa-Gonzalez, R., et al. (2016). Progress in multidimensional NMR investigations of peptide and protein 3-D structures in solution. From structure to functional aspects. Biochimie.
- Conder, R., et al. (2007). Conformational studies of tachykinin peptides using NMR spectroscopy. Journal of Peptide Science.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. ijsra.net [ijsra.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(1,3-Thiazol-2-yl)aniline
Welcome to the Technical Support Center for the purification of 3-(1,3-Thiazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity product. As a key intermediate in many pharmaceutical syntheses, the purity of this compound is paramount. This document offers practical, field-proven insights to overcome common challenges encountered during its purification from reaction byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.
Problem 1: My crude product is a dark, oily residue, and I'm not getting any crystals upon initial work-up.
Possible Causes:
-
Residual Acid: The Hantzsch thiazole synthesis, a common route to this compound, can be performed under acidic conditions.[1] Residual acid can protonate the aniline nitrogen, forming a salt that may be oily and difficult to crystallize.
-
Polymeric Byproducts: At elevated temperatures or with prolonged reaction times, side reactions can lead to the formation of polymeric tars.
-
Excess Starting Material: Unreacted starting materials, such as the α-haloketone precursor, can interfere with crystallization.
Solutions:
-
Neutralization: Before extraction, ensure the reaction mixture is neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is neutral to slightly basic (pH 7-8). This will deprotonate the aniline and facilitate its extraction into an organic solvent.
-
Aqueous Work-up: Perform a thorough aqueous work-up. Wash the organic extract with water to remove any water-soluble impurities and salts. A final wash with brine (saturated aqueous NaCl) will help to remove residual water from the organic layer.
-
Solvent Selection for Extraction: Use a suitable organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are often good choices for compounds of this nature due to their ability to dissolve the target molecule while leaving highly polar impurities in the aqueous phase.[2]
Problem 2: My recrystallized product is still colored (yellow to brown).
Possible Causes:
-
Oxidation: Anilines are susceptible to air oxidation, which can form colored impurities. This is often exacerbated by light and heat.
-
Chromophoric Impurities: Certain byproducts formed during the synthesis may be colored and co-crystallize with the product.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude product). The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it judiciously.
-
Second Recrystallization: If the product remains colored after the first recrystallization, a second recrystallization may be necessary to achieve the desired purity.
-
Inert Atmosphere: When handling and storing the purified this compound, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the final product in a dark, cool place.[3]
Problem 3: I'm seeing multiple spots on my TLC, even after purification.
Possible Causes:
-
Co-eluting Impurities: The chosen TLC solvent system may not be optimal for separating the desired product from all impurities.
-
Isomeric Byproducts: The Hantzsch synthesis can sometimes yield isomeric impurities, such as 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[4] These isomers can have similar polarities to the desired product, making them difficult to separate.
Solutions:
-
TLC Solvent System Optimization: Experiment with different TLC solvent systems to achieve better separation. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone.[5][6] Varying the ratio of these solvents can significantly impact the separation. For more polar compounds, a small amount of methanol in dichloromethane can be effective.[5]
-
Column Chromatography: If recrystallization is insufficient, column chromatography is a more powerful purification technique.[7] A well-chosen eluent system, guided by your optimized TLC conditions, can effectively separate closely related impurities. A general rule is to select a solvent system that gives your product an Rf value of 0.2-0.4 on the TLC plate.
-
pH Adjustment During Work-up: To minimize the formation of the 2-imino isomer, ensure the reaction is worked up under neutral or slightly basic conditions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For aromatic amines like this compound, common and effective solvents include:
-
Ethanol or Isopropanol: These are often good starting points.[8]
-
Toluene: Suitable for aromatic compounds.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be very effective. A common approach is to dissolve the compound in a "good" solvent (e.g., hot ethanol or acetone) and then add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
| Solvent Class | Examples | Suitability for this compound |
| Alcohols | Ethanol, Isopropanol, Methanol | Good starting point, often used in mixed systems with water. |
| Aromatic | Toluene | Good for aromatic compounds, may require a co-solvent. |
| Ketones | Acetone | Often a good solvent at high temperatures. |
| Esters | Ethyl Acetate | Can be effective, often used in chromatography. |
| Halogenated | Dichloromethane (DCM) | Good for dissolving at room temperature, may not be ideal for recrystallization alone. |
| Non-polar | Hexanes, Heptane | Likely to be a "poor" solvent, useful in mixed solvent systems. |
| Polar Aprotic | Acetonitrile | Can be a good choice for compounds with aromatic rings.[10] |
Q2: How do I choose the right solvent system for column chromatography?
The selection of a mobile phase for column chromatography is guided by thin-layer chromatography (TLC). The goal is to find a solvent system that provides good separation between your product and its impurities, with the product having an Rf value between 0.2 and 0.4.
General Guidelines:
-
Start with a binary mixture: A common starting point is a mixture of hexanes (or heptane) and ethyl acetate.
-
Adjust polarity: If your compound has a very low Rf, increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). If the Rf is too high, decrease the polarity.
-
Alternative solvents: If you cannot achieve good separation with a hexane/ethyl acetate system, consider other solvent combinations. For aromatic compounds that may exhibit pi-stacking interactions on the silica gel, adding a small amount of toluene to the mobile phase can sometimes improve separation.[11] For more polar compounds, a dichloromethane/methanol system can be effective.
Q3: What are the likely byproducts in the synthesis of this compound?
The most common method for synthesizing this compound is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[12][13][14] Potential byproducts include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual α-haloketone and thiourea.
-
Isomeric Impurities: As mentioned in the troubleshooting guide, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles is a possibility, particularly under acidic conditions.[1][4]
-
Side-products from the α-haloketone: The α-haloketone can undergo self-condensation or other side reactions.
-
Over-alkylation or Di-substitution Products: Depending on the specific reactants and conditions, there is a possibility of multiple thiazole units reacting with a single aniline.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent. If it remains insoluble even when hot, try a more polar solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQ section.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
References
-
ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Solubility of Things. 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline. [Link]
-
PubChem. 3-(1,3-Thiazol-4-yl)aniline. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
BGD Group. TLC Developing System. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Popiolek, R., & Zyla, A. (2018).
-
Reddit. Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]
-
University of Ottawa. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
-
PubChem. 3-(1,3-Oxazol-2-yl)aniline. [Link]
- Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
-
Journal of Pharmaceutical Negative Results. TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. Aniline (benzenamine). [Link]
-
Molecules. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]
-
Journal of Medicinal Chemistry. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]
-
E3S Web of Conferences. Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. [Link]
-
SciSpace. Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. [Link]
-
Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
Malaysian Journal of Chemistry. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
Sources
- 1. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3-(Benzo[d]thiazol-2-yl)aniline | 41230-21-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanobioletters.com [nanobioletters.com]
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- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing recrystallization solvents for 3-(1,3-Thiazol-2-yl)aniline
Technical Support Center: Purification of 3-(1,3-Thiazol-2-yl)aniline Case ID: OPT-REC-13481 Subject: Solvent Optimization & Troubleshooting for CAS 13481-43-1
Executive Summary: The "Goldilocks" Zone
Recrystallizing This compound requires balancing two competing molecular behaviors: the polarity of the amine/thiazole nitrogen (H-bond accepting/donating) and the lipophilicity of the bi-aryl scaffold (Predicted LogP ~1.9–2.5).[1]
-
Primary Recommendation: Ethanol/Water (Binary System) .[1] This is the industry standard for amino-aryl-thiazoles due to the high solubility of the free base in hot ethanol and its sharp solubility drop upon cooling/water addition.
-
Secondary Recommendation: Toluene/Heptane .[1] Best for removing non-polar impurities or if the compound is "oiling out" in protic solvents.[1]
-
Critical Warning: This compound is an aniline derivative .[1] It is prone to oxidation (darkening) in solution.[1] All recrystallization should ideally be performed under a nitrogen blanket or with minimal air exposure.[1]
Module 1: Solvent Selection Strategy
The following matrix guides your solvent screening. Based on the calculated physicochemical properties of this compound, we categorize solvents by their interaction potential.
| Solvent Class | Specific Solvent | Suitability | Technical Rationale |
| Polar Protic | Ethanol (EtOH) | High | Excellent dissolution at boiling point (78°C).[1] The "Go-To" solvent.[1] |
| Polar Protic | Methanol (MeOH) | Medium | Often too good a solvent; leads to low recovery yields unless cooled to -20°C. |
| Polar Aprotic | Ethyl Acetate | Medium/High | Good intermediate polarity.[1] Useful if the impurity profile is highly polar.[1] |
| Non-Polar | Toluene | Medium | High boiling point (110°C) allows for excellent solubility, but cooling recovery can be poor without an anti-solvent.[1] |
| Anti-Solvent | Water | High | The ideal anti-solvent for EtOH or MeOH systems. |
| Anti-Solvent | Heptane/Hexane | High | The ideal anti-solvent for Toluene or Ethyl Acetate systems.[1] |
Module 2: Experimental Protocols
Protocol A: The "Cloud Point" Method (Ethanol/Water)
Best for: General purity enhancement and removal of polar impurities.
-
Dissolution: Place crude this compound in a flask. Add absolute Ethanol (approx. 5 mL per gram).[1]
-
Heating: Heat to reflux (gentle boil) with stirring. If solids remain, add hot ethanol in 1 mL increments until fully dissolved.
-
Note: If the solution is dark/black, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
The Cloud Point: While maintaining a gentle boil, add hot distilled water dropwise.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a towel if necessary) to avoid oiling out.
-
Finishing: Once room temp is reached, cool in an ice bath (0-4°C) for 30 minutes. Filter and wash with cold 50% EtOH/Water.[1]
Protocol B: Acid-Base Purification (If Recrystallization Fails)
Best for: Removing stubborn non-basic impurities.[1]
-
Dissolve crude solid in 1M HCl (Compound is basic; it will form the water-soluble hydrochloride salt).[1]
-
Filter off any insoluble solids (these are non-basic impurities).[1]
-
Slowly basify the filtrate with 10% NaOH or NH₄OH to pH 9-10.
-
The free base will precipitate.[1] Filter, dry, and then perform Protocol A.
Module 3: Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.[1] Cause: The solution is cooling too fast, or the melting point of the solvated compound is lower than the saturation temperature. Corrective Actions:
-
Re-heat to redissolve the oil.[1]
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]
-
Switch Solvents: Move to a Toluene/Heptane system.[1] Toluene solvates the aromatic rings better, often preventing the "hydrophobic effect" clustering that causes oiling in water systems.
Issue 2: Low Yield (<50%)
Symptom: Mother liquor remains colored; very few crystals appear.[1] Cause: Product is too soluble in the chosen solvent (likely Methanol or pure Ethanol).[1] Corrective Actions:
-
Concentrate: Evaporate 50% of the solvent volume before cooling.[1]
-
Increase Anti-solvent: Increase the ratio of Water (in Protocol A) or Heptane (in Protocol B).[1]
-
Lower Temp: Cool to -20°C (freezer) instead of just an ice bath.
Issue 3: Dark/Colored Product
Symptom: Crystals are grey, brown, or purple.[1] Cause: Oxidation of the aniline amine group.[1] Corrective Actions:
-
Activated Carbon: Essential step.[1] Use "Norit" or similar neutral charcoal.[1]
-
Add Antioxidant: Add a pinch (<5 mg) of sodium dithionite or sodium metabisulfite to the aqueous phase during recrystallization to scavenge oxygen.[1]
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for optimizing your purification.
Caption: Decision tree for solvent selection and handling common crystallization failures.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Acetone for recrystallization? A: Acetone is generally not recommended for primary recrystallization of anilines.[1] It is often too good a solvent (leading to low yield) and, more importantly, can react with the primary amine of the aniline to form an imine (Schiff base) impurity over time, especially if heated or if trace acid is present.
Q: My compound turned purple after drying. Why? A: This is classic aniline oxidation.[1] Ensure your drying oven is not too hot (>60°C) and preferably under vacuum.[1] Store the final product in an amber vial under Argon or Nitrogen.[1]
Q: What is the expected melting point? A: While specific literature values vary by synthesis method, similar 3-(thiazol-2-yl)anilines typically melt in the range of 100°C – 135°C .[1] A sharp range (<2°C) indicates high purity.[1]
References
-
BenchChem Technical Support. (2025).[1][2] Recrystallization of Substituted Anilines: Protocols and Solvent Selection. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 3-(Benzo[d]thiazol-2-yl)aniline Product Specification and Handling. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Synthesis of Novel Aminothiazole Derivatives. PubMed Central.[1] Retrieved from [1]
-
PubChem. (2024).[1][3] this compound Compound Summary (CID 11019390).[1] Retrieved from [1]
Sources
Stability of 3-(1,3-Thiazol-2-yl)aniline under acidic hydrolysis conditions
Technical Support Center: 3-(1,3-Thiazol-2-yl)aniline
Introduction
This compound is a heterocyclic compound incorporating a thiazole ring and an aniline moiety. This structural motif is of significant interest to medicinal chemists and drug development professionals, appearing in various biologically active molecules. Understanding the chemical stability of this scaffold is paramount for predicting its behavior in physiological environments (e.g., the low pH of gastric fluid), developing stable pharmaceutical formulations, and defining appropriate storage conditions. This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols for assessing the stability of this compound specifically under acidic hydrolysis conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
The primary stability concern lies with the thiazole ring. While aromatic heterocycles are generally stable, the thiazole ring possesses a nitrogen atom at position 3 (N3) that can be protonated in an acidic medium.[1] The conjugate acid of thiazole has a pKa of approximately 2.5, indicating that it will be significantly protonated in strongly acidic solutions (pH < 2.5).[2] This protonation forms a thiazolium cation, which activates the ring, making the carbon at the 2-position (C2) more electrophilic and thus more susceptible to nucleophilic attack by water, potentially leading to hydrolytic cleavage of the ring.[3][4] The aniline portion of the molecule is generally stable against hydrolysis, as the carbon-nitrogen bond of an aromatic amine is not readily cleaved.[5]
Q2: What is the likely mechanism of degradation under acidic hydrolysis?
The degradation is expected to proceed via a multi-step mechanism initiated by the protonation of the thiazole ring.
-
Protonation: The N3 atom of the thiazole ring is protonated by the acid, forming a positively charged thiazolium intermediate.[1]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient C2 carbon of the thiazolium ring. This results in the formation of a tetrahedral intermediate.[3]
-
Ring Opening: The tetrahedral intermediate is unstable and undergoes ring opening. This is often the rate-limiting step and can be subject to general acid-base catalysis.[3] The cleavage of the C2-S bond or C2-N3 bond would lead to an acyclic thioformamide or related species.
Q3: Is the aniline amino group susceptible to hydrolysis?
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for this analysis.[7] This technique allows for the separation and quantification of the parent compound from its degradation products over time. For the structural elucidation of any observed degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides crucial molecular weight information.[8]
Section 2: Troubleshooting Guide for Experimental Studies
| Problem Encountered | Probable Cause(s) | Recommended Troubleshooting Actions |
| Rapid Degradation (>20%) in Initial Time Points | The conditions (acid concentration, temperature) are too harsh for the molecule's intrinsic stability. | Reduce the severity of the stress condition. Start with a lower acid concentration (e.g., 0.01 M HCl) or a lower temperature (e.g., 40°C). The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[9] |
| No Degradation Observed Under Standard Conditions (e.g., 1M HCl, 60°C, 24h) | The compound is highly stable under the tested conditions. | Increase the severity of the stress. Consider increasing the temperature (e.g., to 80°C) or extending the study duration. If still no degradation is observed, the molecule can be classified as stable under those specific acidic hydrolysis conditions. |
| Poor Mass Balance in HPLC Analysis | 1. Degradation products are not UV-active at the monitored wavelength.2. Degradants are not eluting from the HPLC column.3. Volatile degradation products have formed. | 1. Use a Photo Diode Array (PDA) detector to screen for the optimal detection wavelength for all components.2. Modify the HPLC method (e.g., extend the gradient, use a stronger organic solvent) to ensure all components elute.3. If volatility is suspected, GC-MS analysis of the headspace may be necessary, though less common for hydrolysis studies. |
| Multiple, Unidentifiable Peaks in Chromatogram | 1. Complex degradation pathway with secondary or tertiary degradants.2. Impurities in the starting material are also degrading.3. The analytical method lacks specificity. | 1. Analyze samples at earlier time points to identify the primary degradants before they convert to other species.2. Run a control sample (blank with no active compound) and a t=0 sample to identify peaks not related to degradation.3. Re-optimize the HPLC method for better resolution. Use LC-MS to obtain mass data for each unknown peak to aid in identification. |
Section 3: Protocols and Methodologies
Protocol 1: Forced Degradation Study via Acidic Hydrolysis
This protocol is designed based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[10]
Objective: To determine the degradation profile of this compound under acidic stress.
Materials:
-
This compound (high purity)
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), concentrated, analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Volumetric flasks, pipettes, and autosampler vials
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Solution Preparation: Prepare solutions of 0.1 M HCl and 1.0 M HCl in deionized water.
-
Reaction Setup:
-
Label three separate vials: "Test," "Control," and "t=0."
-
To the "Test" vial, add 1 mL of the stock solution and 1 mL of 1.0 M HCl.
-
To the "Control" vial, add 1 mL of the organic solvent and 1 mL of 1.0 M HCl (this is the acid blank).
-
To the "t=0" vial, add 1 mL of the stock solution and 1 mL of deionized water. Immediately proceed to step 5 for this sample.
-
-
Stress Condition: Place the "Test" and "Control" vials in a water bath set to 60°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the "Test" vial at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., add the 100 µL aliquot to a vial containing 100 µL of 1.0 M NaOH and dilute with mobile phase to a final concentration suitable for HPLC analysis, typically ~0.1 mg/mL).
-
Analysis: Analyze the quenched samples, the "t=0" sample, and the "Control" sample by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
Method Development & Validation:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject a sample from the forced degradation study that shows a significant amount of degradation (e.g., 10-20%).
-
Evaluate the chromatogram for resolution between the parent peak and the degradation product peaks.
-
Adjust the gradient slope, mobile phase composition, or column chemistry as needed to achieve baseline separation for all significant peaks.
-
Validate the final method for specificity by ensuring peak purity of the parent compound in the presence of its degradants, typically using a PDA detector.
Section 4: Data Interpretation and Visualization
Visualizing Potential Degradation and Experimental Workflow
Caption: Proposed pathway for the acidic hydrolysis of this compound.
Caption: Standard workflow for conducting and analyzing a forced degradation study.
References
- Benchchem. (n.d.). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Benchchem.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Fedora, M., & Fedor, L. R. (1979). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Johns Hopkins University.
-
Wikipedia. (n.d.). Thiazole. Wikipedia. Retrieved from [Link]
-
Soderberg, T. (2014). Vitamin B1. Chemistry LibreTexts. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]
-
Elgrishi, N., et al. (2017). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. Retrieved from [Link]
- Benchchem. (n.d.). ICH Forced Degradation Guidelines Summary. Benchchem.
- Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. Retrieved from [Link]
-
Wang, Z., et al. (2024). Tracking Aromatic Amines from Sources to Surface Waters. ACS Publications. Retrieved from [Link]
-
Sharma, K., & Singh, B. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Pérez-Gordillo, J. A., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
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- 8. jfda-online.com [jfda-online.com]
- 9. ajrconline.org [ajrconline.org]
- 10. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 3-(1,3-Thiazol-2-yl)aniline and 4-(1,3-Thiazol-2-yl)aniline
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into molecular structure at the atomic level.[4] This guide offers a comprehensive comparison of the NMR characteristics of two closely related isomers, 3-(1,3-Thiazol-2-yl)aniline and 4-(1,3-Thiazol-2-yl)aniline. Understanding the subtle yet significant differences in their NMR spectra is crucial for researchers in medicinal chemistry and drug development for unambiguous identification and characterization.
The isomeric position of the amino group on the phenyl ring profoundly influences the electronic environment of the entire molecule, leading to distinct and predictable variations in both ¹H and ¹³C NMR spectra. This guide will delve into the theoretical underpinnings of these differences, provide detailed experimental protocols for data acquisition, and present a comparative analysis of their spectral data.
Theoretical Foundation: Understanding the Isomeric Effect
The key to differentiating between the 3- and 4-isomers lies in the interplay of the electronic effects of the amino (-NH₂) group and the 2-thiazolyl substituent on the aniline ring.
-
The Amino Group (-NH₂): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance (a +M effect). This effect is most pronounced at the ortho and para positions relative to the amino group. Consequently, protons and carbons at these positions will be more shielded and resonate at higher fields (lower ppm values) in the NMR spectrum.
-
The 2-Thiazolyl Group: The thiazole ring, being a heteroaromatic system, exhibits a degree of aromaticity.[5] Its effect on the phenyl ring is primarily electron-withdrawing (a -I effect) due to the electronegativity of the nitrogen and sulfur atoms.
The positional difference of the amino group in the two isomers leads to distinct patterns of electron density distribution in the aniline ring, which is directly reflected in the chemical shifts of the aromatic protons and carbons.
Experimental Protocol: Acquiring High-Quality NMR Spectra
Reproducible and high-quality NMR data is the foundation of accurate structural analysis. The following is a standardized protocol for the characterization of this compound and 4-(1,3-Thiazol-2-yl)aniline.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for these types of compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[6] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
The following is a general workflow for acquiring standard 1D NMR spectra. For more complex structural elucidation, 2D experiments like COSY, HSQC, and HMBC are invaluable.[7]
Figure 1: A generalized workflow for 1D NMR data acquisition and processing.
Comparative Spectral Analysis: Differentiating the Isomers
The most significant differences in the NMR spectra of the 3- and 4-isomers are observed in the aromatic region of both the ¹H and ¹³C NMR spectra.
¹H NMR Spectral Comparison
The substitution pattern on the aniline ring is the primary determinant of the observed chemical shifts and coupling patterns.
| Proton | This compound (Predicted) | 4-(1,3-Thiazol-2-yl)aniline (Predicted) | Key Differentiator |
| Thiazole H-4' | ~7.8-8.0 ppm (d) | ~7.8-8.0 ppm (d) | |
| Thiazole H-5' | ~7.3-7.5 ppm (d) | ~7.3-7.5 ppm (d) | |
| Aniline Protons | Complex multiplet patterns | Two distinct doublets (AA'BB' system) | The symmetry of the 4-isomer results in a simpler, more defined splitting pattern for the aniline protons. |
| Aniline H-2 | More deshielded due to proximity to the thiazole ring | Shielded by the ortho amino group | Significant upfield shift for H-2 and H-6 in the 4-isomer. |
| Aniline H-4 | Shielded by the para amino group | Position occupied by the thiazole group | |
| Aniline H-5 | More deshielded | Shielded by the meta amino group | |
| Aniline H-6 | More deshielded | Shielded by the ortho amino group | Significant upfield shift for H-2 and H-6 in the 4-isomer. |
| -NH₂ Protons | Broad singlet | Broad singlet | Chemical shift can be concentration and solvent dependent. |
Note: The predicted chemical shifts are based on general principles of substituent effects on aromatic rings.[8]
¹³C NMR Spectral Comparison
The effect of the substituents on the carbon chemical shifts provides further confirmation of the isomeric identity.
| Carbon | This compound (Predicted) | 4-(1,3-Thiazol-2-yl)aniline (Predicted) | Key Differentiator |
| Thiazole C-2' | ~168-172 ppm | ~168-172 ppm | |
| Thiazole C-4' | ~142-145 ppm | ~142-145 ppm | |
| Thiazole C-5' | ~118-122 ppm | ~118-122 ppm | |
| Aniline C-1 | ~130-135 ppm | ~125-130 ppm | The carbon attached to the thiazole group (C-4) in the 4-isomer will be significantly deshielded. |
| Aniline C-2 | ~115-120 ppm | ~114-118 ppm | |
| Aniline C-3 | ~147-150 ppm (attached to -NH₂) | ~128-132 ppm | The carbon attached to the amino group (C-1) in the 4-isomer will be significantly shielded. |
| Aniline C-4 | ~115-120 ppm | ~148-152 ppm (attached to -NH₂) | The carbon para to the amino group (C-4) in the 4-isomer will be strongly shielded. |
| Aniline C-5 | ~129-133 ppm | ~128-132 ppm | |
| Aniline C-6 | ~112-116 ppm | ~114-118 ppm |
Note: Predicted chemical shifts are based on established substituent effects in substituted anilines.[9][10]
Logical Framework for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between the two isomers based on their NMR data.
Figure 2: Decision tree for the NMR-based identification of 3- and 4-(1,3-Thiazol-2-yl)aniline isomers.
Conclusion
The unambiguous characterization of this compound and its 4-isomer is readily achievable through a systematic analysis of their ¹H and ¹³C NMR spectra. The distinct electronic environments created by the positional difference of the amino group result in characteristic chemical shifts and splitting patterns, particularly in the aromatic region. By following standardized experimental protocols and applying a logical interpretive framework, researchers can confidently differentiate between these two important building blocks in drug discovery and development.
References
- NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Journal of Medicinal Chemistry.
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics.
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022). Walsh Medical Media.
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Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]
- NMR Spectroscopy in Drug Discovery and Development. (2014). Labome.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). PMC.
- A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (2008). Magnetic Resonance in Chemistry.
- IR and NMR Correlations for 3-x and 4-x Substituted Anilines. (n.d.). Optica Publishing Group.
- 1H chemical shifts in NMR, part 18 1.
- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.).
- NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC.
- 2-Amino-4-(4-aminophenyl)thiazole. (n.d.). PubChem.
- Correlation of nmr chemical shifts of amino protons of anilines with hammett substituent constants. (n.d.). ConnectSci.
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry.
- Thiazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. (1963). Canadian Journal of Chemistry.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- 13 C-NMR Studies of Some Heterocyclically Substituted. (2004). Asian Journal of Chemistry.
- THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. (2006).
- 2-aminothiazole derivative, preparation method, and use. (2014).
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). Royal Society of Chemistry.
- 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.).
- Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. (2025).
- NMR Sample Preparation. (n.d.).
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- 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
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Comparing bioactivity of 3-(1,3-Thiazol-2-yl)aniline vs benzothiazole isosteres
Title: Comparative Bioactivity Guide: 3-(1,3-Thiazol-2-yl)aniline vs. Benzothiazole Isosteres
Executive Summary: The Isosteric Divergence
This guide provides a technical comparison between two privileged scaffolds in medicinal chemistry: the "open" biaryl system, This compound , and its "fused" conformational isostere, Benzothiazole .
While both scaffolds share the same atomic composition (phenyl + thiazole + amine), their pharmacological profiles diverge significantly due to conformational flexibility.
-
The "Open" Scaffold (Thiazolyl-aniline): Characterized by a rotatable C-C bond between the phenyl and thiazole rings. This flexibility allows it to adopt non-planar conformations critical for induced-fit binding in kinase ATP pockets (e.g., CDK inhibitors like SNS-032).
-
The "Fused" Scaffold (Benzothiazole): Characterized by a rigid, planar bicyclic system. This restricts conformational adaptation but enhances DNA intercalation and metabolic activation (e.g., CYP1A1-mediated antitumor agents like Phortress).
Chemical Structure & Physicochemical Properties
The primary difference lies in the restriction of the dihedral angle
| Feature | This compound ("Open") | Benzothiazole Isostere ("Fused") |
| Structure | Biaryl (Phenyl-Thiazole linked by single bond) | Bicyclic (Phenyl fused to Thiazole) |
| Flexibility | High (Rotatable | None (Rigid, Planar |
| Lipophilicity (LogP) | Moderate (Allows H-bond donors to orient) | Higher (Increased hydrophobic surface area) |
| Solubility | Generally higher (Polar surface accessibility) | Lower (Strong |
| Primary Target Class | Kinases (CDK, VEGFR), Tubulin | DNA Intercalators, CYP-activated Prodrugs |
Visualizing the Isosteric Relationship
Figure 1: Structural relationship showing the transition from the flexible biaryl system to the rigid benzothiazole core.
Comparative Bioactivity Analysis
Case Study A: Kinase Inhibition (CDK9/CDK2)
The "open" scaffold is superior for kinase inhibition because the ATP binding pocket often requires the inhibitor to twist to accommodate the gatekeeper residue.
-
Open Scaffold (SNS-032 Analogue): The 2-aminothiazole moiety acts as a hinge binder. The rotatable bond allows the phenyl group to orient into the hydrophobic pocket.
-
Fused Scaffold: Rigid benzothiazoles often clash sterically within the narrow ATP cleft of CDKs, resulting in lower potency unless the pocket is exceptionally flat.
Data Comparison (IC50 Values):
| Target | 3-(Thiazol-2-yl)aniline Derivative (SNS-032) | Benzothiazole Derivative (Analogous) | Interpretation |
| CDK9 | 4 nM | > 100 nM | Open scaffold fits the ATP pocket geometry better. |
| CDK2 | 38 nM | ~500 nM | Flexibility is crucial for CDK2 selectivity. |
| VEGF | Potent inhibition | Moderate inhibition | Benzothiazoles often lack the specific H-bond geometry. |
Case Study B: Antitumor Cytotoxicity (MCF-7 Breast Cancer)
Here, the "fused" scaffold dominates due to a unique mechanism involving metabolic activation by Cytochrome P450 1A1 (CYP1A1).
-
Fused Scaffold (Phortress/NSC 721648): The planar benzothiazole is metabolized into an electrophilic species that covalently binds to DNA. This requires the rigid, planar structure to intercalate and be recognized by CYP1A1.
-
Open Scaffold: Lacks the planarity for efficient DNA intercalation and does not trigger the potent CYP1A1-mediated toxicity seen in the fused analogues.
Data Comparison (GI50 Values):
| Cell Line | 3-(Thiazol-2-yl)aniline | 2-(4-Aminophenyl)benzothiazole | Interpretation |
| MCF-7 (Breast) | ~1.0 µM | < 0.001 nM | Fused scaffold is >1000x more potent due to CYP1A1 activation. |
| MDA-MB-435 | ~0.5 µM | > 10 µM | Fused scaffold selectivity is highly specific to CYP+ cells. |
Mechanism of Action Pathways
The following diagram contrasts the signaling pathways engaged by the two scaffolds.
Figure 2: Divergent mechanisms of action. The open scaffold typically functions as a competitive inhibitor, while the fused scaffold often acts as a prodrug requiring bioactivation.
Experimental Protocols
Protocol A: Hantzsch Synthesis of this compound ("Open")
This method constructs the thiazole ring onto the aniline precursor.
-
Reagents: 3-Amino-thiobenzamide (1.0 eq), 2-Bromoacetaldehyde diethyl acetal (1.1 eq), Ethanol, Conc. HCl.
-
Procedure:
-
Dissolve 3-amino-thiobenzamide in ethanol (0.5 M).
-
Add 2-bromoacetaldehyde diethyl acetal dropwise.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Cool to room temperature. The hydrobromide salt may precipitate.
-
Neutralize with 10% NaHCO₃ solution to pH 8.
-
Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄.
-
Purification: Silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
-
-
Validation: ¹H NMR should show two doublets (~7.3 and 7.8 ppm) for the thiazole protons.
Protocol B: MTT Cytotoxicity Assay (Comparative)
To compare the bioactivity of both scaffolds against cancer cell lines (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Prepare stock solutions (10 mM in DMSO) of the Thiazole-aniline and Benzothiazole compounds.
-
Perform serial dilutions (100 µM to 0.1 nM). Ensure final DMSO < 0.1%.
-
Add compounds to wells and incubate for 72h.
-
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
-
Remove supernatant and dissolve formazan crystals in 150 µL DMSO.
-
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Chen, R., et al. (2009). "Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia."[1] Blood. Link
-
Bradshaw, T. D., & Westwell, A. D. (2004). "The therapeutic potential of benzothiazoles." Current Medicinal Chemistry. Link
-
Chua, M. S., et al. (1999). "Antitumor benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles." Journal of Medicinal Chemistry. Link
-
Ali, M. A., et al. (2007). "SNS-032 prevents tumor cell-induced angiogenesis by inhibiting vascular endothelial growth factor." Cancer Research. Link
-
Kashyap, S. J., et al. (2012). "Synthesis of 2-substituted benzothiazoles via the condensation of o-aminothiophenol with various aldehydes." Journal of Chemistry. Link
Sources
A Researcher's Guide to IR Spectroscopy: Interpreting the Thiazole C=N Stretch in Aniline Derivatives
Introduction: The Significance of the Thiazole-Aniline Scaffold
In the landscape of modern drug discovery, the thiazole ring, particularly when linked to an aniline moiety, represents a "privileged scaffold." This structural motif is a cornerstone in a multitude of pharmacologically active agents, valued for its ability to engage in diverse biological interactions.[1][2][3] Compounds built upon this framework exhibit a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] For researchers engaged in the synthesis and characterization of these vital molecules, rapid and reliable analytical techniques are paramount.
Infrared (IR) spectroscopy offers a powerful, non-destructive method for structural elucidation. Among the various vibrational modes, the stretching frequency of the endocyclic C=N bond within the thiazole ring provides a highly sensitive probe into the electronic environment of the molecule. The position of this peak on the IR spectrum is not static; it shifts predictably in response to electronic perturbations from substituents on the attached aniline ring.
This guide provides a comparative analysis of the thiazole C=N stretching frequency in various aniline derivatives. We will explore the underlying electronic principles governing these spectral shifts, present comparative experimental data, and provide a robust protocol for acquiring high-fidelity IR spectra.
Theoretical Framework: Why Substituents Dictate Vibrational Frequency
The position of a vibrational band in an IR spectrum is fundamentally governed by two factors: the masses of the bonded atoms and the force constant of the bond, a measure of its stiffness or strength.[5] According to Hooke's Law, a stronger bond requires more energy to vibrate, resulting in an absorption at a higher wavenumber (frequency).[6]
For the C=N bond in an N-aryl-2-aminothiazole system, the bond strength is directly influenced by the electronic effects—namely the inductive and resonance effects—imparted by substituents on the aniline ring.[6][7]
-
Resonance Effect: This involves the delocalization of π-electrons across the conjugated system connecting the aniline and thiazole rings. Electron-donating groups (EDGs) like methoxy (-OCH₃) can push electron density into the system, increasing the single-bond character of the thiazole C=N bond. This weakens the bond, lowers the force constant, and results in a redshift (a shift to a lower wavenumber). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) pull electron density away, increasing the C=N double-bond character, strengthening the bond and causing a blueshift (a shift to a higher wavenumber).
-
Inductive Effect: This is an electronic effect transmitted through sigma bonds. While generally weaker than resonance, it also contributes to the overall electron density around the C=N bond.
The following diagram illustrates how these electronic effects propagate through the molecular structure to influence the C=N bond.
Caption: Standard workflow for ATR-FTIR analysis of solid samples.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe (e.g., isopropyl alcohol or ethanol) and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty crystal in place and the pressure clamp disengaged, collect a background spectrum. This scan measures the ambient environment (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid aniline-thiazole derivative (typically 2-5 mg is sufficient) directly onto the center of the ATR crystal. [8] * Ensure the sample powder covers the crystal surface completely.
-
-
Data Acquisition:
-
Lower the instrument's pressure arm until it makes firm and even contact with the sample. Consistent pressure is key for reproducible results.
-
Initiate the sample scan. Typical parameters for routine characterization are 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum should be displayed as absorbance or % transmittance versus wavenumber (cm⁻¹).
-
-
Data Analysis & Cleanup:
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
-
Identify the key bands. For a 4-(4-nitrophenyl)thiazol-2-amine, you would look for:
-
N-H stretches (primary amine): ~3400-3200 cm⁻¹ (often two bands)
-
Aromatic C-H stretch: >3000 cm⁻¹
-
Thiazole C=N stretch: ~1640 cm⁻¹
-
Aromatic C=C stretches: ~1600-1450 cm⁻¹
-
Asymmetric & Symmetric N-O stretches (nitro group): ~1530 and ~1350 cm⁻¹ [7] * Once the analysis is complete, raise the pressure arm, carefully remove the bulk of the sample powder, and clean the crystal thoroughly as described in Step 1.
-
-
Conclusion
The C=N stretching vibration of the thiazole ring in aniline derivatives is a diagnostically powerful tool for structural verification and for probing the electronic nature of the molecule. Its frequency is highly sensitive to the electronic effects of substituents on the aniline ring, shifting to lower wavenumbers with electron-donating groups and to higher wavenumbers with electron-withdrawing groups. By employing a straightforward ATR-FTIR protocol, researchers can rapidly obtain high-quality data to confirm the identity and electronic properties of these pharmaceutically important compounds.
References
- Fuson, N., & Josien, M. L. (1953). Infrared Spectroscopic Studies of Azoles. Journal of the American Chemical Society, 75(14), 3580–3584. (Note: While the direct URL is not available, this foundational work is widely cited for thiazole IR spectroscopy).
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1496. [Link]
- Journal of Chemical and Pharmaceutical Research, 2012, 4(1):147-152. Synthesis of some new 5- substituted of 2-amino-4-phenylthiazole. JOCPR. (Specific URL to the article PDF may vary, but the journal and issue are identifiable).
-
Mettler Toledo (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
NIST Chemistry WebBook. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. SRD 69. [Link]
-
NIST Chemistry WebBook. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. SRD 69. [Link]
-
LibreTexts Chemistry. (2023). ATR-FTIR. [Link]
-
Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Alley, M. R. K. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. [Link]
- Kumar, R., Kumar, D., & Kumar, V. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology, 6(1).
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. 3(6):351-356. [Link]
- Clark, J. (2015). Table of Characteristic IR Absorptions. (A widely used educational resource, specific institutional URL may vary).
- Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(2), 247-269.
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
-
NIST Chemistry WebBook. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. SRD 69. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
PubChem. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. [Link]
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- 8. researchgate.net [researchgate.net]
Navigating the Maze: A Comparative Guide to Biological Assay Interference of Thiazole-Containing Anilines
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, high-throughput screening (HTS) is a cornerstone for identifying novel bioactive molecules. However, the path from a primary "hit" to a validated lead compound is often fraught with pitfalls, most notably the prevalence of false positives arising from assay interference. Among the chemical scaffolds notorious for such behavior, thiazole-containing anilines represent a significant challenge. These structures are frequently found in screening libraries and have been implicated as Pan-Assay Interference Compounds (PAINS), which can mislead research efforts, consume valuable resources, and ultimately lead to project dead-ends.[1][2]
This guide provides a comprehensive comparison of the mechanisms by which thiazole-containing anilines interfere with common biological assays. We will delve into the causality behind these interferences, provide supporting experimental data and detailed protocols for their identification and mitigation, and offer a framework for the validation of true hits. Our goal is to equip researchers with the expertise to navigate this complex issue, ensuring the integrity and success of their drug discovery campaigns.
The Promiscuous Nature of Thiazole-Containing Anilines: Unraveling the Mechanisms of Interference
The interference of thiazole-containing anilines in biological assays is not a monolithic phenomenon. Instead, it arises from a confluence of physicochemical properties inherent to this chemical scaffold. Understanding these underlying mechanisms is the first and most critical step in devising effective counter-screening and mitigation strategies.
Intrinsic Fluorescence and Spectral Overlap
Many thiazole derivatives are inherently fluorescent, a property that can be a significant source of interference in fluorescence-based assays such as Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and fluorescence intensity-based readouts.[3] This intrinsic fluorescence can either mask a true signal or generate a false-positive signal, depending on the assay format.
-
Fluorescence Enhancement: In an assay where the product is fluorescent, the intrinsic fluorescence of a thiazole-containing aniline can add to the signal, leading to a false-positive result suggesting activation or inhibition, depending on the assay design.
-
Fluorescence Quenching: Conversely, the thiazole-aniline compound can absorb light at the excitation or emission wavelength of the assay's fluorophore, leading to a decrease in the measured signal (quenching). This can be misinterpreted as inhibition.[4]
The issue is further compounded by the potential for solvatofluorochromism, where the fluorescence properties of the compound change with the polarity of the local environment, which can be altered by the presence of proteins or other assay components.[5]
Redox Cycling and Reactive Oxygen Species (ROS) Generation
The aniline moiety, particularly when part of a conjugated system with the thiazole ring, can be susceptible to oxidation-reduction (redox) reactions within the assay environment.[6][7] This redox cycling can interfere with assays in several ways:
-
Direct Modification of Assay Components: The compound can be oxidized by components in the assay buffer or by enzymes, and the resulting reactive species can covalently modify proteins, including the target enzyme or reporter proteins, leading to a loss of function that is misinterpreted as specific inhibition.
-
Generation of Reactive Oxygen Species (ROS): Redox cycling can lead to the production of ROS, such as hydrogen peroxide (H₂O₂). ROS can damage proteins and other assay components, leading to non-specific effects. Assays that are sensitive to the redox state of the environment are particularly vulnerable.
Compound Aggregation and Non-Specific Protein Adsorption
At micromolar concentrations, which are typical in HTS, many organic molecules, including those with thiazole-aniline scaffolds, can form colloidal aggregates.[8][9] These aggregates can non-specifically sequester and denature proteins, leading to a loss of enzymatic activity that appears as inhibition. This is a prevalent mechanism for promiscuous inhibitors and a major source of false positives.
The formation of these aggregates is often sensitive to the presence of detergents. A key diagnostic test for aggregation-based inhibition is the attenuation of the inhibitory effect upon the addition of a non-ionic detergent like Triton X-100.[10]
Thiol Reactivity and Covalent Modification
The thiazole ring, sometimes in conjunction with the aniline substituent, can possess electrophilic character, making it susceptible to nucleophilic attack by thiol groups present in cysteine residues of proteins.[11] This can lead to covalent modification of the target protein or other proteins in the assay, resulting in irreversible inhibition that is often non-specific.
A Comparative Look: How Thiazole-Aniline Interference Manifests in Different Assay Platforms
To illustrate the multifaceted nature of this problem, let's consider a hypothetical thiazole-containing aniline, "Compound X," and how its interference profile might vary across different assay formats.
| Assay Platform | Primary Readout | Potential Interference Mechanism(s) for Compound X | Expected Outcome |
| Fluorescence Polarization (FP) | Change in polarization of a fluorescent probe | Intrinsic fluorescence, fluorescence quenching | False positive (apparent inhibition or binding) or false negative |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Absorbance (colorimetric) | Redox activity (inhibition of HRP reporter), aggregation (non-specific binding) | False positive (apparent inhibition) |
| AlphaScreen® | Luminescence | Redox activity (reaction with singlet oxygen), aggregation | False positive (apparent inhibition)[12] |
| MTT Cell Viability Assay | Absorbance (formazan product) | Redox activity (direct reduction of MTT)[13][14], cytotoxicity | False positive (apparent increase in viability) or true cytotoxicity |
| Surface Plasmon Resonance (SPR) | Change in refractive index | Aggregation (non-specific binding to sensor surface) | False positive (apparent binding) |
This table highlights the critical need for a multi-pronged approach to hit validation. A compound that appears active in one assay may do so for entirely different and non-specific reasons in another.
The Scientist's Toolkit: Experimental Protocols for Identifying and Mitigating Interference
A robust hit validation cascade is essential to triage false positives and identify genuine lead compounds. Here, we provide detailed, step-by-step methodologies for key experiments to de-risk hits containing the thiazole-aniline scaffold.
Experimental Protocol 1: Assessing Intrinsic Fluorescence and Spectral Overlap
Objective: To determine if a compound's intrinsic fluorescence interferes with a fluorescence-based assay.
Methodology:
-
Prepare Compound Solutions: Prepare a serial dilution of the test compound in the final assay buffer.
-
Acquire Emission and Excitation Spectra: Using a spectrofluorometer, measure the fluorescence emission spectrum of the compound at the assay's excitation wavelength. Separately, measure the excitation spectrum at the assay's emission wavelength.
-
Run a "Compound-Only" Control: In the assay plate, include wells containing only the test compound at various concentrations in the assay buffer (without the target or other assay reagents that generate signal).
-
Analyze the Data: Compare the fluorescence signal from the "compound-only" wells to the assay's dynamic range. A significant signal from the compound alone indicates intrinsic fluorescence that could interfere. Overlap between the compound's spectra and the assay fluorophore's spectra suggests potential for quenching.
Experimental Protocol 2: The DTT Counter-Screen for Thiol Reactivity
Objective: To determine if a compound's activity is due to non-specific reactivity with thiols.
Methodology:
-
Establish a Baseline IC₅₀: Determine the IC₅₀ of the test compound in the primary assay under standard conditions.
-
Prepare DTT-Supplemented Buffer: Prepare a parallel set of assay buffers containing a final concentration of 1-5 mM dithiothreitol (DTT). Ensure DTT itself does not interfere with the assay.
-
Run Parallel Assays: Perform the IC₅₀ determination for the test compound in both the standard and the DTT-supplemented buffers.
-
Analyze the Data: A significant rightward shift (increase) in the IC₅₀ value in the presence of DTT suggests that the compound's inhibitory activity is at least partially due to thiol reactivity.[1]
Experimental Protocol 3: Detergent-Based Assay for Aggregation
Objective: To determine if a compound's activity is due to the formation of aggregates.
Methodology:
-
Establish a Baseline IC₅₀: Determine the IC₅₀ of the test compound in the primary assay.
-
Prepare Detergent-Supplemented Buffer: Prepare a parallel set of assay buffers containing a non-ionic detergent, such as 0.01% (v/v) Triton X-100.
-
Run Parallel Assays: Determine the IC₅₀ of the test compound in both the standard and the detergent-supplemented buffers.
-
Analyze the Data: A significant attenuation or complete loss of inhibitory activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[8]
Experimental Protocol 4: The HRP-PR Redox Activity Counter-Screen
Objective: To identify compounds that interfere through redox cycling.
Methodology:
-
Prepare Reagents: Prepare solutions of horseradish peroxidase (HRP), phenol red, and the test compound.
-
Assay Setup: In a microplate, combine HRP, phenol red, and the test compound in the assay buffer.
-
Initiate Reaction: Add a solution of hydrogen peroxide (H₂O₂) to initiate the reaction. A known redox-cycling compound should be used as a positive control.
-
Measure Absorbance: Monitor the change in absorbance at 610 nm over time.
-
Analyze the Data: An increase in absorbance indicates the consumption of H₂O₂, suggesting that the test compound is participating in redox cycling.[1]
Visualizing the Pathways of Interference
To better understand the complex interplay of these interference mechanisms, the following diagrams illustrate the key concepts.
Caption: A structured workflow for validating hits and identifying interference.
Beyond Identification: Strategies for Validating True Hits
Once a compound has been subjected to a battery of counter-screens and is not flagged as an interference compound, the next step is to obtain orthogonal evidence of its specific interaction with the intended target.
-
Orthogonal Assays: Confirming the activity of a hit in an assay that utilizes a different detection technology is a powerful validation step. For example, if a hit is identified in a fluorescence-based assay, its activity should be confirmed in a label-free format, such as an absorbance-based assay or by directly measuring substrate conversion using mass spectrometry. [15]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide direct evidence of a compound binding to its target protein. [16][17] * SPR: This technique measures the change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface, providing real-time kinetic data (kₒₙ and kₒff) and affinity (K₋). It is crucial to run SPR experiments under conditions that minimize non-specific binding, often including a small amount of detergent in the running buffer.
-
NMR: Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), can identify which parts of a small molecule are in close proximity to the protein, confirming a binding event. [18]
-
-
Mass Spectrometry for Covalent Binders: If thiol reactivity is suspected and not mitigated by DTT (suggesting a more specific covalent interaction), mass spectrometry can be used to identify the formation of a covalent adduct between the compound and the protein. By analyzing the intact protein or digested peptide fragments, the precise site of modification can often be determined. [11][19][20]
Conclusion: Embracing Rigor in the Pursuit of Novel Therapeutics
The thiazole-containing aniline scaffold, while present in some approved drugs, is a recurring source of frustration in early-stage drug discovery due to its propensity for assay interference. A thorough understanding of the underlying mechanisms of this interference—from intrinsic fluorescence and redox activity to aggregation and thiol reactivity—is paramount.
By implementing a rigorous and systematic approach to hit validation, incorporating the experimental protocols and validation strategies outlined in this guide, researchers can effectively triage false positives. This not only saves time and resources but also enhances the overall quality and translatability of drug discovery campaigns. The ultimate goal is to move forward with well-characterized, specific, and promising lead compounds, thereby increasing the probability of success in the long and challenging journey of drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
